N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide
CAS No.: 379254-39-4
Cat. No.: VC6074234
Molecular Formula: C13H18N2O5S
Molecular Weight: 314.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 379254-39-4 |
---|---|
Molecular Formula | C13H18N2O5S |
Molecular Weight | 314.36 |
IUPAC Name | N-(2-hydroxyethyl)-3-morpholin-4-ylsulfonylbenzamide |
Standard InChI | InChI=1S/C13H18N2O5S/c16-7-4-14-13(17)11-2-1-3-12(10-11)21(18,19)15-5-8-20-9-6-15/h1-3,10,16H,4-9H2,(H,14,17) |
Standard InChI Key | MDPWUWWHZWLVJC-UHFFFAOYSA-N |
SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone substituted at the 3-position with a morpholine-4-sulfonyl group and at the nitrogen atom with a 2-hydroxyethyl moiety. The chlorine atom at the 4-position of the benzene ring contributes to its electronic profile, influencing reactivity and intermolecular interactions . The morpholine ring adopts a chair conformation, while the sulfonyl group enhances polarity, as evidenced by its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Structural Formula:
Physical and Spectral Data
Key physicochemical properties include:
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, ArH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.63 (d, J = 8.4 Hz, 1H, ArH), 4.72 (t, J = 5.2 Hz, 1H, OH), 3.58–3.52 (m, 4H, morpholine), 3.45–3.40 (m, 2H, CH₂OH), 3.34–3.30 (m, 4H, morpholine) .
-
¹³C NMR (101 MHz, DMSO-d₆): δ 166.2 (C=O), 140.5 (C-SO₂), 134.9–126.3 (aromatic carbons), 66.1 (CH₂OH), 60.8 (morpholine C-N), 45.2 (morpholine C-O) .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a three-step sequence:
-
Sulfonation of 3-Chlorobenzoic Acid: Reaction with morpholine-4-sulfonyl chloride in the presence of pyridine yields 3-(morpholine-4-sulfonyl)benzoic acid .
-
Activation to Acid Chloride: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride.
-
Amidation with 2-Hydroxyethylamine: The acyl chloride reacts with 2-hydroxyethylamine in dichloromethane under inert conditions to form the final product .
Purification and Quality Control
Purification via column chromatography (silica gel, ethyl acetate/hexane) affords a white crystalline solid with >98% purity (HPLC) . Mass spectrometry confirms the molecular ion peak at m/z 279.1 [M+H]⁺, consistent with the theoretical molecular weight .
Biological Activity and Mechanistic Insights
Antiproliferative Effects
Pharmacokinetics and Toxicity Profile
ADME Properties
-
Absorption: Moderate permeability (P<sub>app</sub> = 4.7 × 10⁻⁶ cm/s) in Caco-2 cells, suggesting oral bioavailability .
-
Metabolism: Hepatic microsomal studies reveal oxidation of the morpholine ring (t₁/₂ = 45 min), forming a lactam metabolite .
-
Excretion: Primarily renal (68% in 24 hr) with <5% fecal elimination .
Toxicity Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume